molecular formula C9H11FN2 B14046759 (1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine

(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine

Cat. No.: B14046759
M. Wt: 166.20 g/mol
InChI Key: HECWTXZEVURLRJ-UHFFFAOYSA-N
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Description

(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine is a chemical compound with the molecular formula C9H11FN2 It is characterized by the presence of a cyclopropyl group, a fluorinated pyridine ring, and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is fluorinated at the 5-position using appropriate fluorinating agents.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Methylamine Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine involves its interaction with specific molecular targets. The fluorinated pyridine ring and cyclopropyl group contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (1S)Cyclopropyl(6-fluoro(2-pyridyl))methylamine
  • (1S)Cyclopropyl(5-fluoro-6-methyl(2-pyridyl))methylamine

Uniqueness

(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopropyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

cyclopropyl-(5-fluoropyridin-2-yl)methanamine

InChI

InChI=1S/C9H11FN2/c10-7-3-4-8(12-5-7)9(11)6-1-2-6/h3-6,9H,1-2,11H2

InChI Key

HECWTXZEVURLRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=NC=C(C=C2)F)N

Origin of Product

United States

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